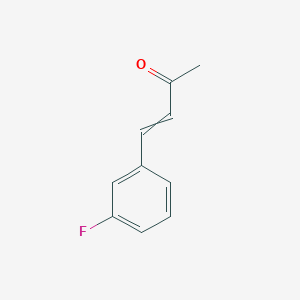
4-(3-Fluoro-phenyl)-but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a phenyl ring substituted with a fluorine atom at the meta position, conjugated to a butenone moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, materials science, and organic synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-fluorophenyl)-but-3-en-2-one, and how can reaction conditions be optimized for yield and purity?
The compound can be synthesized via a Wittig reaction between 3-fluorobenzaldehyde and acetylmethylene triphenylphosphorane under solvent-free conditions. Key parameters include temperature control (60–80°C) and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity. Challenges arise from the electron-withdrawing fluorine substituent, which may reduce reactivity; catalytic bases like KOtBu can enhance reaction efficiency .
Q. Which analytical techniques are most reliable for confirming the structure and purity of 4-(3-fluorophenyl)-but-3-en-2-one?
- NMR Spectroscopy: 1H NMR (δ 7.4–7.2 ppm for aromatic protons, δ 6.8 ppm for α,β-unsaturated ketone protons) and 13C NMR (δ 190–200 ppm for ketone carbonyl) confirm regiochemistry and conjugation.
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS detects impurities (<1%) and validates molecular ion peaks (e.g., m/z 192.1 [M+H]+) .
Q. What are the primary biological activities reported for this compound, and what experimental models are used to assess them?
Preliminary studies suggest inhibitory effects on fungal growth (e.g., Candida albicans MIC = 32 µg/mL) and modulation of melanogenesis pathways in B16F10 melanoma cells. Assays include tyrosinase activity measurements (spectrophotometric L-DOPA oxidation) and qPCR for melanogenic genes (TYR, TRP-1). Dose-dependent cytotoxicity thresholds (IC50 > 100 µM in HEK293 cells) must be established to exclude non-specific effects .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?
The meta-fluorine group induces electron withdrawal via inductive effects, lowering the HOMO energy of the phenyl ring (-8.7 eV, DFT calculations). This reduces nucleophilic aromatic substitution (NAS) feasibility but enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids). Solvent choice (e.g., DMF vs. THF) and ligand selection (e.g., XPhos) critically impact coupling efficiency .
Q. How can contradictory data on the compound’s biological activity (e.g., pro-melanogenic vs. cytotoxic effects) be resolved?
Contradictions often arise from cell-type specificity or assay conditions. For example, melanogenesis enhancement in B16F10 cells may occur at low concentrations (1–10 µM) via cAMP/PKA pathway activation, while cytotoxicity at higher doses (>50 µM) involves ROS generation. Mitigate discrepancies by:
- Standardizing cell viability assays (MTT vs. resazurin).
- Validating pathway-specific inhibitors (e.g., H89 for PKA).
- Performing transcriptomic profiling to identify off-target effects .
Q. What computational strategies are effective for predicting the compound’s binding modes with biological targets?
Molecular docking (AutoDock Vina) against tyrosinase (PDB: 2Y9X) reveals hydrogen bonding between the ketone oxygen and His263. MD simulations (GROMACS) over 100 ns assess binding stability (RMSD < 2 Å). QSAR models incorporating Hammett σm values (fluorine: σ = 0.34) predict substituent effects on bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
The α,β-unsaturated ketone is prone to isomerization under heat or prolonged storage. Strategies include:
類似化合物との比較
Comparison with Similar Compounds
Electronic and Optical Properties
The electronic nature of substituents on the phenyl ring significantly influences the compound’s absorption and nonlinear optical (NLO) properties. Key comparisons include:
Key Findings :
- Electron-donating groups (e.g., dimethylamino) induce a bathochromic shift in UV-Vis spectra due to enhanced conjugation, whereas electron-withdrawing groups (e.g., nitro) reduce λ_max .
- The fluorine atom in 4-(3-fluorophenyl)-...
Key Insights :
- Regulatory scrutiny increases with bulky or metabolically resistant groups (e.g., trimethylphenyl) .
特性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
4-(3-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3 |
InChIキー |
HMPIVEBXKYNVET-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC1=CC(=CC=C1)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













